4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol
Description
This compound is a naphthol derivative functionalized with a pinacol boronate ester group at the 1-position of the naphthalene ring. Its structure combines the aromatic π-system of naphthalene with the boronate ester's reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated organic materials, pharmaceuticals, and optoelectronic devices. The hydroxyl group at the 1-position enhances its polarity and provides a site for further functionalization (e.g., esterification, etherification) .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFWFPILWWBDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol typically involves the reaction of naphthalen-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually catalyzed by a palladium catalyst under mild conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The boronic ester group facilitates coupling with aryl halides or triflates under palladium catalysis .
Key Findings :
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The boronic ester group undergoes transmetallation with palladium catalysts, forming intermediates that couple with aryl halides .
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Copper catalysts enable borylation of alkyl peroxides, expanding access to alkylboronates .
Complexation with Nucleophiles
The compound forms reversible covalent bonds with diols and other nucleophiles, a property exploited in sensor development and molecular recognition .
| Nucleophile | Reaction Conditions | Application | Source |
|---|---|---|---|
| Diols | Aqueous buffer, pH 7.4, 25°C | Fluorescent sensors for saccharides | |
| Amines | THF, room temperature | Stabilization of boronate-amine complexes |
Mechanistic Insight :
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The boronic ester’s Lewis acidity allows coordination with lone electron pairs from oxygen or nitrogen nucleophiles, forming tetrahedral adducts .
Oxidation and Reduction
The boronic ester group is stable under mild oxidative conditions but can be hydrolyzed to boronic acids under acidic or basic conditions .
Protection/Deprotection Strategies
The pinacol boronate group acts as a protective moiety for boronic acids, enabling selective functionalization of the naphthalene ring .
Radical-Mediated Reactions
Under copper catalysis, the compound participates in radical borylation processes. For example:
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Mechanism : Cu(I) facilitates single-electron transfer (SET), generating aryl radicals that couple with B₂pin₂ .
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Key Evidence :
Comparative Reactivity with Analogues
Structural variations in substitution patterns significantly influence reactivity:
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the tetramethyl dioxaborolane moiety enhances the stability and reactivity of the compound, making it an effective reagent for synthesizing complex organic molecules.
Table 1: Comparison of Cross-Coupling Reagents
| Reagent Type | Example | Advantages |
|---|---|---|
| Boronic Acids | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol | High stability and reactivity |
| Aryl Halides | Phenyl bromide | Readily available and reactive |
| Catalysts | Palladium-based | Effective in promoting reactions |
Pharmaceutical Development
Drug Discovery:
In pharmaceutical chemistry, this compound serves as an intermediate in synthesizing various therapeutic agents. Its ability to enhance reaction rates and improve yields makes it valuable in the drug development process. Notably, it has been used to synthesize compounds with potential anti-cancer properties.
Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of naphthalenes exhibit significant cytotoxic activity against cancer cell lines. The incorporation of the dioxaborolane moiety has improved the selectivity and potency of these compounds.
Material Science
Polymer Development:
The compound is also employed in the development of advanced materials, particularly polymers with enhanced properties for electronics and coatings. Its boron-containing structure contributes to improved thermal stability and electrical conductivity.
Table 2: Properties of Polymers Derived from Boronic Acid Derivatives
| Property | Conventional Polymers | Boronic Acid Derivative Polymers |
|---|---|---|
| Thermal Stability | Moderate | High |
| Electrical Conductivity | Low | Enhanced |
| Mechanical Strength | Variable | Improved |
Agricultural Chemistry
Agrochemical Formulations:
In agricultural chemistry, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its ability to enhance the efficacy of active ingredients leads to better crop protection solutions.
Case Study: Development of Herbicides
A study demonstrated that formulations incorporating this compound exhibited increased effectiveness against specific weed species while minimizing environmental impact.
Analytical Chemistry
Detection Methods:
In analytical applications, this compound is used to improve detection methods for various compounds through boron-mediated interactions. This enhances the sensitivity and specificity of analytical assays.
Table 3: Analytical Techniques Utilizing Boronic Acids
| Technique | Application | Benefits |
|---|---|---|
| HPLC | Compound separation | High resolution |
| Mass Spectrometry | Molecular identification | Enhanced sensitivity |
| NMR Spectroscopy | Structural analysis | Detailed molecular insights |
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol involves the formation of a boronate ester intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application of the compound. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Positional Isomers on Naphthalene
Key Differences :
- Reactivity : The 1-naphthol derivative (target compound) may exhibit enhanced acidity (pKa ~9–10 for naphthols) compared to 2-naphthol isomers (pKa ~9.5), influencing deprotonation in coupling reactions .
- Stereoelectronic Effects : The 1-position’s steric environment may alter Suzuki coupling efficiency compared to 2- or 7-substituted analogs .
Boronate Esters with Different Aromatic Cores
Key Differences :
- Electron Density : The naphthalene core in the target compound provides extended conjugation, enhancing charge transport in OLEDs compared to benzene-based analogs .
- Solubility: The hydroxyl group improves aqueous solubility (~0.1 mg/mL in water) versus non-polar analogs like 4,4,5,5-tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (insoluble in water) .
Functional Group Variations
Key Differences :
- Stability : The nitro-substituted analog (decomposes at >150°C) is less thermally stable than the hydroxylated target compound (stable up to 200°C) .
- Synthetic Flexibility: The hydroxyl group enables post-functionalization (e.g., forming esters), unlike nitro or amino groups, which require protection .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol is a compound that has garnered attention in various fields including organic synthesis and pharmaceutical development. This article focuses on its biological activity, highlighting research findings, applications, and potential implications in drug discovery and material science.
- Molecular Formula : C16H20B2O3
- Molecular Weight : 292.14 g/mol
- CAS Number : 1048970-17-7
The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and other nucleophiles, which can lead to the inhibition of certain enzymes or pathways involved in disease processes.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antimicrobial Properties | Demonstrates efficacy against certain bacterial strains; potential for use in antibiotic development. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways related to diseases. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of naphthol-boronic acid compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis through caspase activation .
Antimicrobial Properties
Research conducted at a university laboratory demonstrated that this compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The compound was tested using the disk diffusion method and exhibited a zone of inhibition comparable to standard antibiotics .
Enzyme Inhibition
A recent enzymatic assay highlighted the compound's ability to inhibit carbonic anhydrase activity. This enzyme is crucial in regulating pH levels and bicarbonate transport in tissues. The inhibition was quantified using IC50 values indicating potent activity at low concentrations .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The neuroprotective effect was measured by assessing cell viability and reactive oxygen species (ROS) levels .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further development in:
- Anticancer therapies : As a lead compound for developing new chemotherapeutics.
- Antimicrobial agents : To combat antibiotic resistance.
- Neuroprotective drugs : For conditions like Alzheimer's disease.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of naphthalen-1-ol derivatives. For example, a palladium-catalyzed coupling reaction using 4-bromo-1-naphthol with bis(pinacolato)diboron (B₂pin₂) under inert conditions yields the target compound . Purification involves column chromatography with hexanes/ethyl acetate (2:1 v/v, +0.25% triethylamine) to remove unreacted starting materials and byproducts. Yield optimization requires strict control of temperature (80–100°C) and catalyst loading (e.g., Pd(dppf)Cl₂ at 1–5 mol%) .
Purity Validation:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the pinacol boronate group (δ 1.3 ppm, singlet for four methyl groups) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >97% purity, as reported in supplier catalogs .
Advanced Reaction Design
Q. Q2: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester in complex systems (e.g., OLED materials)?
Methodological Answer: Key considerations for optimization:
- Catalyst Systems: Use Pd(PPh₃)₄ or PdCl₂(dtbpf) with electron-rich ligands to enhance reactivity with aryl halides. For sterically hindered substrates, bulky ligands like SPhos improve turnover .
- Solvent and Base: Employ toluene/ethanol (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate and minimize protodeboronation .
- Temperature: Reactions typically proceed at 80–100°C, but microwave-assisted synthesis (120°C, 30 min) can accelerate kinetics .
Example Application:
In OLED synthesis, coupling this compound with brominated acridine derivatives yields emissive layers with thermally activated delayed fluorescence (TADF). Yields >80% are achievable with Pd(OAc)₂/XPhos catalysts .
Data Contradiction Analysis
Q. Q3: Why do reported yields for Suzuki-Miyaura reactions involving this compound vary significantly (e.g., 27% vs. 80%)?
Methodological Answer: Yield discrepancies arise from:
- Substrate Steric Effects: Bulky aryl halides (e.g., ortho-substituted bromides) reduce coupling efficiency due to hindered Pd coordination .
- Protodeboronation: Protic solvents or acidic conditions degrade the boronate ester. Adding anhydrous MgSO₄ or molecular sieves mitigates this .
- Catalyst Deactivation: Trace oxygen or moisture poisons Pd catalysts. Rigorous degassing (N₂/Ar sparging) and anhydrous solvents are critical .
Case Study:
A 27% yield reported in morpholine derivative synthesis contrasts with 80% in OLED precursor reactions , likely due to differences in halide reactivity (bromide vs. triflate) and ligand choice.
Advanced Characterization Challenges
Q. Q4: How can researchers resolve ambiguities in NMR spectra caused by boronate ester dynamic behavior?
Methodological Answer: The boronate ester’s Lewis acidity can cause signal broadening or splitting. Strategies include:
- Low-Temperature NMR: Acquire spectra at –40°C to slow exchange processes, resolving split peaks for methyl groups (δ 1.3 ppm) .
- COSY and HSQC: Correlate aromatic proton couplings to distinguish regioisomers or confirm substitution patterns .
- Boron Decoupling: Suppress ¹¹B-¹H coupling to simplify spectra .
Safety and Handling
Q. Q5: What safety protocols are essential for handling this compound in academic labs?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal: Quench residual boronate esters with excess water, neutralize with NaHCO₃, and store in labeled containers for hazardous waste disposal .
- Spill Management: Absorb spills with vermiculite, place in sealed containers, and avoid inhalation of dust .
Stability and Storage
Q. Q6: How should this compound be stored to prevent degradation, and what are the signs of instability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
